Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate
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Overview
Description
Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate is a chemical compound with the molecular formula C6H9BF3KO. It is a boron-containing compound that has gained attention in various fields of scientific research due to its unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate typically involves the reaction of 7,7-difluoro-3-oxabicyclo[4.1.0]heptane with a boron-containing reagent such as trifluoroborate. The reaction is carried out under controlled conditions, often in the presence of a base like potassium hydroxide, to facilitate the formation of the potassium salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the boron atom.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles like alkoxides and amines for substitution reactions, and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various boron-containing organic compounds, while oxidation reactions may produce boronic acids or esters .
Scientific Research Applications
Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is studied for its potential use in biological labeling and imaging due to its unique boron-containing structure.
Medicine: Research is ongoing into its potential use in drug development, particularly in the design of boron-containing pharmaceuticals.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism by which Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable covalent bonds with other atoms, facilitating various chemical transformations. The compound’s unique structure allows it to participate in a wide range of chemical reactions, making it a versatile reagent in both research and industrial applications .
Comparison with Similar Compounds
Similar Compounds
- Potassium (3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate
- Potassium (3-oxabicyclo[4.1.0]heptan-1-yl)trifluoroborate
Uniqueness
What sets Potassium (7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)trifluoroborate apart from similar compounds is the presence of the difluoro group at the 7,7-position. This structural feature imparts unique chemical properties, such as increased stability and reactivity, making it particularly valuable in various applications .
Properties
Molecular Formula |
C6H7BF5KO |
---|---|
Molecular Weight |
240.02 g/mol |
IUPAC Name |
potassium;(7,7-difluoro-3-oxabicyclo[4.1.0]heptan-6-yl)-trifluoroboranuide |
InChI |
InChI=1S/C6H7BF5O.K/c8-6(9)4-3-13-2-1-5(4,6)7(10,11)12;/h4H,1-3H2;/q-1;+1 |
InChI Key |
PTWUIKYAWZJTIP-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CCOCC1C2(F)F)(F)(F)F.[K+] |
Origin of Product |
United States |
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